Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a fluorine atom The tert-butyl group and the carboxylate moiety further enhance its chemical properties
Mechanism of Action
Target of Action
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a complex organic compound. Similar compounds such as tert-butyl 4-aminobenzoate have been used as building blocks for the synthesis of antifolates, which are important as tumor cell inhibitors .
Mode of Action
These interactions could potentially lead to changes in the target’s function or structure .
Result of Action
Similar compounds have been used in the synthesis of antifolates, which can inhibit tumor cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate typically involves multi-step organic reactions One common approach is to start with a piperidine derivative, which undergoes fluorination and subsequent aminomethylation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol or aldehyde.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may serve as a model compound for drug development and pharmacological studies.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-(Aminomethyl)-4-fluoropiperidine-1-carboxylate: Lacks the tert-butyl group, affecting its stability and solubility.
Tert-butyl 4-fluoropiperidine-1-carboxylate: Lacks the aminomethyl group, which may influence its interaction with biological targets.
Uniqueness: The presence of both the fluorine atom and the aminomethyl group in tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate provides a unique combination of properties
Biological Activity
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (TBAMFPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
TBAMFPC is characterized by its piperidine core with a tert-butyl group and an aminomethyl substituent, along with a fluorine atom at the 4-position. Its chemical formula is and it has a molecular weight of 232.295 g/mol .
Biological Activity Overview
The biological activity of TBAMFPC has been explored in various contexts, particularly in relation to its effects on neuropharmacology and cancer treatment. The compound exhibits a range of interactions at the molecular level, influencing several biochemical pathways.
TBAMFPC's mechanism of action involves:
- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways and cellular functions. For instance, it may interact with acetylcholinesterase (AChE), affecting neurotransmitter levels .
- Receptor Binding : TBAMFPC has been shown to bind to various receptors, including muscarinic acetylcholine receptors (M3R), potentially modulating cell proliferation and apoptosis resistance in cancer cells .
1. Neuropharmacology
TBAMFPC has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Studies indicate that compounds with similar piperidine structures can inhibit AChE and butyrylcholinesterase (BuChE), leading to increased acetylcholine availability in the brain .
Table 1: Inhibitory Potency Against Cholinesterases
Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
---|---|---|
TBAMFPC | TBD | TBD |
Donepezil | 80 | 60 |
Rivastigmine | 75 | 50 |
Note: TBD = To Be Determined based on further studies.
2. Anticancer Activity
Recent studies have highlighted TBAMFPC's potential anticancer properties. It was found to induce apoptosis in various cancer cell lines, outperforming some existing chemotherapeutics in specific assays.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving FaDu hypopharyngeal tumor cells, TBAMFPC exhibited cytotoxic effects comparable to the reference drug bleomycin. The compound induced apoptosis through modulation of signaling pathways associated with cell survival .
Biochemical Pathways Affected
TBAMFPC influences several key biochemical pathways:
- Cell Signaling : It modulates pathways involved in cell growth and differentiation.
- Gene Expression : The compound can alter gene expression patterns by interacting with transcription factors .
Pharmacokinetics
Pharmacokinetic studies indicate that TBAMFPC has favorable solubility profiles and stability under physiological conditions, which are crucial for its therapeutic efficacy .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNTMBZASDPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653985 | |
Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620611-27-0 | |
Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.